REACTION_SMILES
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[CH3:16][S:17](=[O:18])[CH3:19].[CH3:1][c:2]1[c:3]([C:4]#[N:5])[c:6]([N+:11](=[O:12])[O-:13])[cH:7][c:8]([CH3:10])[cH:9]1.[CH3:22][OH:23].[K+:21].[OH-:20].[OH2:24].[OH:14][OH:15]>>[CH3:1][c:2]1[c:3]([C:4]([NH2:5])=[O:18])[c:6]([N+:11](=[O:12])[O-:13])[cH:7][c:8]([CH3:10])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C)c(C#N)c([N+](=O)[O-])c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OO
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Name
|
|
Type
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product
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Smiles
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Cc1cc(C)c(C(N)=O)c([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |